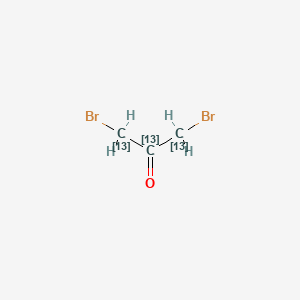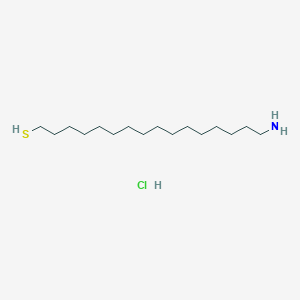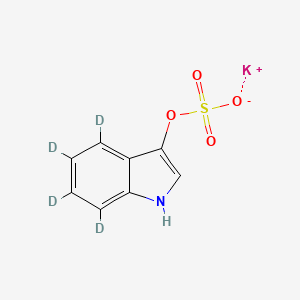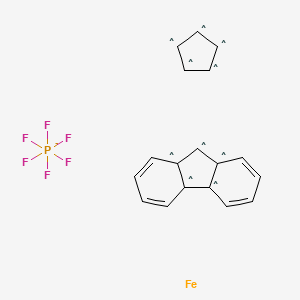
Diethylnorephedrine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethylnorephedrine Hydrochloride, also known as (1R,2S)-2-Diethylamino-1-phenyl-1-propanol hydrochloride, is a chiral compound with the molecular formula C₁₃H₂₁NO · HCl and a molecular weight of 243.77 g/mol . This compound is a derivative of norephedrine and is known for its applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
Diethylnorephedrine Hydrochloride can be synthesized through the reaction of norephedrine with diethylamine under controlled conditions. The reaction typically involves the use of a solvent such as ethanol or methanol and requires a catalyst to facilitate the reaction . The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
Diethylnorephedrine Hydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the diethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of primary or secondary amines
Substitution: Formation of substituted derivatives with different functional groups
科学的研究の応用
Diethylnorephedrine Hydrochloride has a wide range of applications in scientific research, including:
作用機序
Diethylnorephedrine Hydrochloride exerts its effects primarily through its action on adrenergic receptors. It acts as a sympathomimetic agent, stimulating both alpha and beta-adrenergic receptors. This leads to increased release of norepinephrine and subsequent activation of adrenergic pathways, resulting in vasoconstriction, increased heart rate, and bronchodilation .
類似化合物との比較
Similar Compounds
Norephedrine: A precursor to Diethylnorephedrine Hydrochloride with similar sympathomimetic properties.
Ephedrine: Another sympathomimetic agent with a similar structure but different pharmacological effects.
Pseudoephedrine: A stereoisomer of ephedrine with similar applications in medicine.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of the diethylamino group, which imparts distinct chemical and pharmacological properties compared to its analogs .
特性
分子式 |
C13H22ClNO |
|---|---|
分子量 |
243.77 g/mol |
IUPAC名 |
(1R,2S)-2-(diethylamino)-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C13H21NO.ClH/c1-4-14(5-2)11(3)13(15)12-9-7-6-8-10-12;/h6-11,13,15H,4-5H2,1-3H3;1H/t11-,13-;/m0./s1 |
InChIキー |
KOCKBNBCNQXAJH-JZKFLRDJSA-N |
異性体SMILES |
CCN(CC)[C@@H](C)[C@@H](C1=CC=CC=C1)O.Cl |
正規SMILES |
CCN(CC)C(C)C(C1=CC=CC=C1)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N,N'-[[3',6'-Bis(acetyloxy)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2',7'-diyl]bis(methylene)]bis[N-[2-[(acetyloxy)methoxy]-2-oxoethyl]glycine 1,1'-Bis[(acetyloxy)](/img/structure/B12058319.png)



![(2S)-2-[(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-3-methylbutanoic acid](/img/structure/B12058336.png)




